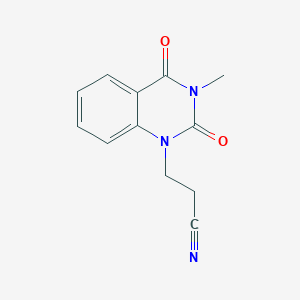
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile is a fascinating organic compound. It belongs to the class of quinazolinones, known for their diverse biological activities and applications in medicinal chemistry. This compound's structure features a quinazolinone core fused with a nitrile group, adding to its chemical intrigue.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile typically involves the following steps:
Starting Materials: : The synthesis often begins with 2-aminobenzoic acid and acetic anhydride, forming the quinazolinone ring.
Cyclization: : This intermediate undergoes cyclization with formaldehyde and ammonium acetate under acidic conditions.
Nitrile Formation: : Introduction of the propanenitrile group is achieved via a nucleophilic substitution reaction using a suitable nitrile source, such as acrylonitrile, under basic conditions.
Industrial Production Methods: Industrially, the compound is synthesized through a scaled-up version of the above-mentioned methods. The key steps involve:
Large-Scale Cyclization: : Using larger reactors to handle increased volumes of starting materials.
Enhanced Yield Techniques: : Techniques such as recrystallization and solvent extraction are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile undergoes various reactions, including:
Oxidation: : Can be oxidized to form more reactive intermediates.
Reduction: : Reduction reactions might reduce the nitrile group to an amine.
Substitution: : Can participate in nucleophilic substitution reactions, especially at the nitrile or quinazolinone sites.
Oxidation: : Hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Alkyl halides under basic conditions for nucleophilic substitution.
Oxidation: : Potentially yields quinazolinone oxides.
Reduction: : Results in aminopropyl derivatives.
Substitution: : Forms alkylated quinazolinones.
Scientific Research Applications
3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile finds applications in various fields:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Shows potential as an enzyme inhibitor and receptor modulator.
Medicine: : Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: : Used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets in biological systems:
Molecular Targets: : Often interacts with enzymes and receptors, modulating their activity.
Pathways Involved: : Inhibits specific pathways like those involved in cell proliferation or inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
Quinazoline: : Similar in structure but lacks the nitrile group.
Quinazolinone Derivatives: : Varied functional groups attached to the quinazolinone core.
Nitrile Containing Compounds: : Similarities in reactivity due to the nitrile group.
Unique Features: What sets 3-(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanenitrile apart is the unique combination of its quinazolinone core with a nitrile group, offering a distinct profile of chemical reactivity and biological activity.
Hope you found this deep dive engaging! Is there another fascinating compound or topic on your mind?
Properties
IUPAC Name |
3-(3-methyl-2,4-dioxoquinazolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-14-11(16)9-5-2-3-6-10(9)15(12(14)17)8-4-7-13/h2-3,5-6H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQYMUYCZRERMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














